molecular formula C11H15BrFN B594342 N,N-Diethyl 2-bromo-6-fluorobenzylamine CAS No. 1355246-95-5

N,N-Diethyl 2-bromo-6-fluorobenzylamine

Cat. No.: B594342
CAS No.: 1355246-95-5
M. Wt: 260.15
InChI Key: WTAAMIGGRUJHAL-UHFFFAOYSA-N
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Description

N,N-Diethyl 2-bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C11H15BrFN It is characterized by the presence of bromine and fluorine atoms attached to a benzylamine structure, which is further substituted with diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl 2-bromo-6-fluorobenzylamine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl 2-bromo-6-fluorobenzylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom and form the corresponding fluorobenzylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene, reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, atmospheric pressure, room temperature.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzylamines.

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Fluorobenzylamine.

Scientific Research Applications

N,N-Diethyl 2-bromo-6-fluorobenzylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N,N-Diethyl 2-bromo-6-fluorobenzylamine is primarily based on its ability to interact with biological targets through its bromine and fluorine substituents. These atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The diethylamine moiety can also enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl 2-bromo-4-fluorobenzylamine
  • N,N-Diethyl 2-chloro-6-fluorobenzylamine
  • N,N-Diethyl 2-bromo-6-chlorobenzylamine

Uniqueness

N,N-Diethyl 2-bromo-6-fluorobenzylamine is unique due to the specific positioning of the bromine and fluorine atoms on the benzylamine structure. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms can enhance the compound’s ability to form strong interactions with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAAMIGGRUJHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742734
Record name N-[(2-Bromo-6-fluorophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355246-95-5
Record name N-[(2-Bromo-6-fluorophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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